molecular formula C24H25N3O2S2 B2889810 N-(2,5-dimethylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 877653-39-9

N-(2,5-dimethylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2889810
CAS No.: 877653-39-9
M. Wt: 451.6
InChI Key: NVDSOCGIVALVJZ-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a bioactive small molecule recognized in scientific research as a potent, selective, and allosteric inhibitor of the Src Homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2, encoded by the PTPN11 gene, is a central signaling hub that promotes cell proliferation and survival through the RAS-MAPK pathway and is a key oncoprotein involved in the pathogenesis of various cancers, including juvenile myelomonocytic leukemia, neuroblastoma, and breast cancer . By binding to an allosteric pocket of SHP2, this compound stabilizes the protein in a closed, auto-inhibited conformation, thereby effectively blocking its phosphatase activity. This mechanism allows researchers to precisely interrogate SHP2-dependent signaling networks and their crosstalk with other oncogenic drivers. Its primary research value lies in its utility as a chemical probe to investigate resistance mechanisms to targeted therapies, such as RTK and BRAF inhibitors , and to evaluate the efficacy of SHP2 inhibition, both as a monotherapy and in rational combination regimens, for a wide spectrum of RTK-driven and RAS-pathway-dependent malignancies.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2S2/c1-14-5-6-17(4)20(12-14)25-21(28)13-31-24-26-19-7-8-30-22(19)23(29)27(24)18-10-15(2)9-16(3)11-18/h5-6,9-12H,7-8,13H2,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVDSOCGIVALVJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)C)C)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article aims to summarize the current understanding of its biological activity based on available research findings.

  • Molecular Formula : C23H26N4OS
  • Molecular Weight : 414.55 g/mol
  • CAS Number : 337505-60-9

Biological Activity Overview

The compound exhibits a range of biological activities that can be categorized into several key areas:

  • Antimicrobial Activity
    • The compound has been tested against various microorganisms. Preliminary studies suggest that it may exhibit antimicrobial properties similar to other thieno[3,2-d]pyrimidine derivatives. For instance, compounds with similar structures have shown effectiveness against Staphylococcus aureus and Escherichia coli .
  • Antitumor Effects
    • Research indicates that derivatives of thieno[3,2-d]pyrimidines can inhibit specific cancer cell lines. The mechanism often involves the inhibition of key enzymes associated with cancer progression. This compound's structural similarity to known antitumor agents suggests potential effectiveness in cancer therapy .
  • Enzyme Inhibition
    • The compound may act as an enzyme inhibitor. For example, it has been suggested that thieno[3,2-d]pyrimidine derivatives can inhibit thioredoxin reductase (TrxR), which is implicated in cancer cell survival and proliferation .

The proposed mechanism of action for this compound includes:

  • Inhibition of Enzymatic Pathways : By interfering with specific enzymes involved in cell division and metabolism.
  • Disruption of Cellular Processes : Targeting pathways related to oxidative stress and apoptosis in cancer cells.

Case Studies

  • Study on Antimicrobial Activity
    • A study investigated the antimicrobial activity of various thieno[3,2-d]pyrimidine derivatives against Candida albicans, Staphylococcus aureus, and Escherichia coli. The results indicated that certain modifications in the chemical structure enhanced antimicrobial potency .
  • Antitumor Activity Assessment
    • In vitro studies demonstrated that compounds structurally related to this compound exhibited significant cytotoxic effects on human cancer cell lines including HepG2 and MCF-7 . The structure–activity relationship (SAR) analysis highlighted the importance of the thienopyrimidine core for biological activity.

Data Table: Summary of Biological Activities

Activity TypeEffectivenessReference
AntimicrobialActive against S. aureus, E. coli
AntitumorCytotoxic effects on HepG2 cells
Enzyme InhibitionPotential TrxR inhibitor

Comparison with Similar Compounds

Key Observations

Core Heterocycles: The target compound’s thieno[3,2-d]pyrimidinone core is distinct from cyclopenta-thienopyrimidinone () and thiazolo-pyrimidine ().

Substituent Effects: Lipophilicity: The target’s 3,5-dimethylphenyl and 2,5-dimethylphenyl groups likely increase lipophilicity compared to chlorophenyl () or cyanophenyl () derivatives. This could improve blood-brain barrier penetration but reduce aqueous solubility . Electron-Withdrawing Groups: Chlorine () and cyano () substituents may enhance electrophilicity, influencing receptor binding or metabolic stability. For example, dichlorophenyl in ’s compound correlates with a high melting point (230°C), suggesting strong intermolecular interactions .

Synthetic Efficiency :

  • Yields vary significantly: 85% for the pyridine derivative () vs. 68% for thiazolo-pyrimidines (). This may reflect challenges in stabilizing reactive intermediates in complex heterocycles .
  • Sodium acetate () and sodium methylate () are common bases for thioalkylation, suggesting shared synthetic pathways .

Research Findings and Implications

  • Biological Activity: Chlorophenyl and cyano groups () are frequently associated with kinase inhibition or antimicrobial activity. The target’s methyl groups may redirect selectivity toward lipid-rich targets (e.g., membrane-associated enzymes) .
  • Solubility vs. Potency : Dichlorophenyl derivatives () balance high melting points (indicative of crystallinity) with moderate solubility, whereas methyl-rich analogues (target, ) may require formulation optimization for bioavailability .

Q & A

Q. Characterization methods :

  • 1H/13C NMR : Confirm regiochemistry and substituent positions (e.g., acetamide NH at δ 10.10 ppm, aromatic protons at δ 7.82 ppm) .
  • HPLC : Assess purity (>95%) using C18 columns with UV detection .
  • Elemental analysis : Validate stoichiometry (e.g., C: 45.29%, N: 12.23%) .

Basic: How are intermediates purified, and what challenges arise?

Answer :
Purification challenges :

  • By-products from incomplete alkylation or oxidation require separation.
  • Polar intermediates may co-elute with unreacted reagents.

Q. Solutions :

  • Use TLC monitoring (silica GF254, hexane/EtOAc) to track reaction progress .
  • Optimize column chromatography with gradient elution (e.g., 5–20% MeOH in DCM) .
  • Recrystallization in ethanol/water mixtures improves purity (>90%) for crystalline intermediates .

Advanced: How can reaction conditions be optimized for higher yields?

Answer :
Key optimizations include:

Stoichiometry : Use 2.8-fold molar excess of sodium methylate to drive thiopyrimidine alkylation .

Temperature : Reflux (80°C) enhances reaction rates while minimizing side reactions .

Solvent : Anhydrous DMF improves solubility of hydrophobic intermediates .

Inert atmosphere : Nitrogen/argon prevents oxidation of thiol intermediates .

Example : Adjusting alkylation time from 6 to 12 hours increased yields from 50% to 80% in analogous thienopyrimidine syntheses .

Advanced: How do substituents on aromatic rings influence biological activity?

Answer :
Substituent effects are studied via structure-activity relationship (SAR) :

Substituent (Position)Property ImpactBiological EffectReference
3,5-Dimethylphenyl (Core)↑ LipophilicityEnhanced membrane permeability
4-Nitrophenyl (Analog)↑ Electron-withdrawingImproved kinase inhibition (IC50 reduction by 3×)
3-Methoxyphenyl (Analog)↓ Metabolic stabilityShorter plasma half-life

Q. Methodology :

  • Synthesize analogs with systematic substituent variations.
  • Test activity in enzyme assays (e.g., kinase inhibition) and logP measurements .

Advanced: How to resolve contradictions in spectral data (e.g., NMR shifts)?

Answer :
Common issues :

  • Solvent-induced shifts (e.g., DMSO vs. CDCl3).
  • Impurities masking true peaks.

Q. Resolution strategies :

2D NMR (COSY, HSQC) : Assign ambiguous peaks (e.g., overlapping aromatic protons) .

Deuterium exchange : Identify exchangeable protons (e.g., NH groups) .

High-resolution MS : Confirm molecular formula (e.g., [M+H]+ 344.21) .

Example : A reported δ 12.50 ppm peak for NH-3 in DMSO-d6 was misassigned until HSQC confirmed coupling to adjacent CH2 groups .

Advanced: What methods validate target interactions in biological assays?

Q. Answer :

Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., KD = 120 nM for kinase X) .

Molecular docking (AutoDock Vina) : Predict binding modes to ATP pockets (e.g., hydrogen bonding with Lys123) .

Enzyme inhibition assays : Determine IC50 using fluorescence-based substrates (e.g., 10 µM ATP concentration) .

Q. Data interpretation :

  • Compare inhibition curves with positive controls (e.g., staurosporine).
  • Use Lineweaver-Burk plots to identify competitive/non-competitive mechanisms .

Advanced: How to address low reproducibility in biological activity across studies?

Answer :
Potential causes :

  • Batch-to-batch purity variations.
  • Differences in assay conditions (e.g., cell line, serum concentration).

Q. Solutions :

  • Standardize synthesis : Use HPLC to ensure >95% purity .
  • Validate assays : Include internal controls (e.g., reference inhibitors) .
  • Publish detailed protocols : Specify cell culture media, incubation times, and reagent sources .

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